2,3-Dichlorobenzyl alcohol
Overview
Description
2,3-Dichlorobenzyl alcohol is a compound with antimicrobial properties and is commonly used in pharmaceuticals. It is known to crystallize with two independent molecules in the asymmetric unit, characterized by ribbons of O—H···O hydrogen-bonded molecules parallel to the a-axis .
Synthesis Analysis
The synthesis of derivatives related to 2,3-dichlorobenzyl alcohol involves various methods. For instance, a practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene has been achieved using a hybrid metal of Mg and CuCl in the presence of LiCl . Another study reports the synthesis of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one under solvent-free conditions, which is environmentally friendly and uses readily available raw materials . Additionally, the development of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol as an important intermediate in China has been reviewed, with future research likely focusing on mesoporous molecular sieve supported metal oxides and chiral ligands .
Molecular Structure Analysis
The molecular structure of 2,3-dichlorobenzyl alcohol-related compounds has been studied using various techniques. For example, the structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, displays intramolecular O-H···O hydrogen bonding and π-π stacking between chlorinated benzene rings . The structural, wave functional, and electronic properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, have been investigated using density functional theory, revealing insights into its optimized geometrical properties and electronic states .
Chemical Reactions Analysis
Chemical reactions involving 2,3-dichlorobenzyl alcohol derivatives include the InCl3-catalyzed chlorination of alcohols using chlorodimethylsilane-benzil, which is selective and mild, and can chlorinate secondary or tertiary alcohols effectively . Another reaction is the homogeneous hydrogen transfer from alcohols to benzylideneacetone catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), which involves the conversion of RuCl2(PPh3)3 by alcohols into an active ruthenium species that hydrogenates the acceptor molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichlorobenzyl alcohol and its derivatives have been characterized using spectroscopic methods. The FT-Raman and FT-IR spectra of 3,4-dichlorobenzyl alcohol were recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions were calculated using ab initio and density functional methods, providing a detailed interpretation of its spectroscopic features .
Scientific Research Applications
Synthesis and Chemical Properties
2,3-Dichlorobenzyl alcohol is an important chemical intermediate with a wide range of applications. Li Ga (2014) explored the synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, emphasizing its significance in chemical research and industrial applications. The study highlighted future research directions focusing on mesoporous molecular sieves and metal oxides as key components (Li Ga, 2014). Additionally, Sundaraganesan et al. (2006) conducted detailed Fourier transform Raman and infrared spectroscopic studies of 3,4-dichlorobenzyl alcohol, contributing to a deeper understanding of its molecular structure and characteristics (Sundaraganesan et al., 2006).
Antibacterial and Antifungal Properties
Research has also been conducted on the antibacterial and antifungal properties of substituted benzyl alcohols, including 2,4-dichlorobenzyl alcohol. Carter et al. (1958) found that 2,4-dichlorobenzyl alcohol demonstrated significant bactericidal activity, highlighting its potential use in microbial control (Carter et al., 1958).
Crystal Structure Analysis
The crystal structure of 2,4-dichlorobenzyl alcohol has been analyzed to understand its antimicrobial properties and pharmaceutical applications. Bambagiotti-Alberti et al. (2007) investigated its crystallization and molecular packing, revealing insights into its structural properties (Bambagiotti-Alberti et al., 2007).
Industrial and Laboratory Applications
Further studies have focused on the optimization of synthesis techniques and potential industrial applications. For example, Gan (2011) optimized the synthesis technology of α-(chloromethyl)-2,4-dichlorobenzyl alcohol, an antifungal agent, making the process more suitable for industrial applications (Gan, 2011). Another study by Ishikawa and Manabe (2008) examined the ortho-selective cross-coupling of dihalobenzenes, including dichlorobenzyl alcohols, in the presence of palladium-based catalysts, demonstrating its relevance in chemical synthesis (Ishikawa & Manabe, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBVTWXWZMRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281429 | |
Record name | 2,3-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzyl alcohol | |
CAS RN |
38594-42-2 | |
Record name | 2,3-Dichlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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